

TUG-905: A Technical Guide to a Potent GPR40/FFA1 Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TUG-905 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] This technical guide provides an in-depth overview of **TUG-905**, its primary function, mechanism of action, and key experimental findings. The document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, metabolism, and pharmacology.

Core Function and Mechanism of Action

TUG-905's primary function revolves around its agonistic activity at the GPR40/FFA1 receptor, which is expressed in various tissues, including the brain.[3] In the hypothalamus, a critical region for regulating energy homeostasis, **TUG-905** has been shown to exert significant effects. Its activation of GPR40 leads to increased hypothalamic cell proliferation and survival.[1] Furthermore, **TUG-905** administration has been demonstrated to reduce body mass and elevate the expression of pro-opiomelanocortin (POMC) mRNA, a precursor to neuropeptides that regulate appetite and energy expenditure.[1]

The principal signaling pathway activated by **TUG-905** involves the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK).[4][5][6] This activation, in turn, stimulates the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival



and neurogenesis.[4][5][6] Notably, the signaling cascade initiated by **TUG-905** appears to be independent of the ERK and Akt pathways.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of **TUG-905**.

Table 1: In Vitro Activity of TUG-905

Parameter	Value	Cell Line/Assay	Reference
pEC50	7.03	Flp-In T-REx cells (for murine FFA1)	[7][8]
Selectivity	>1000-fold for mFFA1 over mFFA4	Flp-In T-REx cells	[8]
Effective Concentration	10 μΜ	Neuro2a (murine neuroblastoma) cells	[1]

Table 2: In Vivo Effects of TUG-905 in Mice

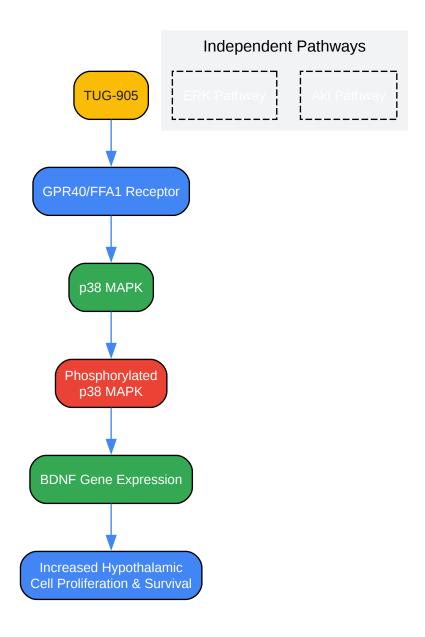


Parameter	Dosage and Administration	Effect	Reference
Body Mass	2.0 µL of 1.0 mM solution; intracerebroventricular (i.c.v.) injection, twice daily for 6 days	Reduction in body mass	[1][3][9]
Caloric Intake	2.0 µL of 1.0 mM solution; i.c.v. injection, twice daily for 6 days	Trend toward reduced caloric intake	[1]
Gene Expression (Hypothalamus)	2.0 µL of 1.0 mM solution; i.c.v. injection, twice daily for 6 days	Increased POMC mRNA expression	[1]
Inflammation (Hypothalamus)	2.0 µL of 1.0 mM solution; i.c.v. injection, twice daily for 6 days	Increase in IL-10 and IL-6	[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of **TUG-905** and a general workflow for its in vivo administration.





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Caption: **TUG-905** activates the GPR40/FFA1 receptor, leading to the phosphorylation of p38 MAPK and subsequent upregulation of BDNF gene expression, which promotes hypothalamic neurogenesis. This pathway is independent of ERK and Akt signaling.





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